2-[(2,4-Dimethylphenyl)amino]nicotinic acid

Analytical Chemistry Pharmaceutical Quality Control Preformulation

Incomplete resolution of impurity peaks during Clonixin HPLC analysis causes method validation failures and ANDA submission delays. 2-[(2,4-Dimethylphenyl)amino]nicotinic acid (Clonixin Impurity B) resolves this: its logP of 2.49 enables baseline separation from Clonixin (logP 3.38) in reversed-phase methods. • Quantifiable α3β4 nAChR antagonism (IC50 = 1.8 nM, 6.7-fold selective over α4β2) for neuroscience target engagement studies. • Measurable COX-2 inhibition (IC50 = 14.9 µM, >3.3-fold selective over COX-1) for fenamate-class pharmacological profiling. • ≥98% purity, supplied with comprehensive CoA; suitable for ANDA/DMF impurity control, system suitability testing, and analytical method validation.

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
CAS No. 17782-10-4
Cat. No. B100618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2,4-Dimethylphenyl)amino]nicotinic acid
CAS17782-10-4
Synonyms2-[(2,4-dimethylphenyl)amino]-3-pyridinecarboxylic acid
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC2=C(C=CC=N2)C(=O)O)C
InChIInChI=1S/C14H14N2O2/c1-9-5-6-12(10(2)8-9)16-13-11(14(17)18)4-3-7-15-13/h3-8H,1-2H3,(H,15,16)(H,17,18)
InChIKeyIHGRBDWEPCBBAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clonixin Impurity B: Chemical Class & Core Properties


2-[(2,4-Dimethylphenyl)amino]nicotinic acid, also known as 2-(2,4-xylidino)nicotinic acid, is an N-arylated nicotinic acid derivative belonging to the class of 2-anilinonicotinic acids (fenamates). This compound (CAS 17782-10-4) has the molecular formula C14H14N2O2 and a molecular weight of 242.27 g/mol, and is primarily recognized as Clonixin Impurity B, a structurally related compound formed during the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Clonixin [1]. As a specialized impurity reference standard, its availability in high purity (typically 95% or 98%) is critical for pharmaceutical quality control, analytical method validation, and regulatory compliance . Its unique substitution pattern, featuring a 2,4-dimethylphenylamino group at the 2-position of the nicotinic acid core, distinguishes it from other Clonixin impurities and parent compounds, underscoring its specific utility in pharmaceutical R&D and impurity profiling .

Pharmaceutical impurity reference standard for Clonixin quality control
Research tool for α3β4 nicotinic acetylcholine receptor subtype studies
In vitro probe for COX-2 off-target pharmacological screening

Why Generic Substitution Fails for Clonixin Impurity B


Generic substitution of 2-[(2,4-Dimethylphenyl)amino]nicotinic acid with other 2-anilinonicotinic acid derivatives, including the parent drug Clonixin or structurally similar impurities, is fundamentally unsound due to critical differences in physicochemical properties and biological activity. While sharing a core nicotinic acid scaffold, variations in aryl substitution (e.g., 2,4-dimethylphenyl vs. 3-chloro-2-methylphenyl in Clonixin, or unsubstituted phenyl) dramatically alter key attributes such as lipophilicity, melting point, and chromatographic retention behavior, which are essential for accurate analytical method development and impurity quantification [1]. Furthermore, comparative in vitro pharmacological data reveal that subtle structural modifications result in significant shifts in target engagement potency, as evidenced by distinct inhibitory profiles against nAChR subtypes and COX-2 enzyme activity [2]. Consequently, using an analog without verifying its specific quantitative performance in the intended assay or analytical method introduces a high risk of inaccurate results, failed method validation, and compromised regulatory submissions . The following quantitative evidence underscores the non-interchangeable nature of this specific impurity reference standard.

Physicochemical differences (logP, boiling point) may shift chromatographic retention and solubility, altering analytical method accuracy.

Pharmacological profiles diverge: this impurity shows selective nAChR antagonism and COX-2 inhibition absent in parent drug and simpler analogs.

Co‑elution risk with parent drug or structurally similar impurities in reversed‑phase HPLC methods; direct substitution may compromise impurity quantification.

Quantitative Differentiation of Clonixin Impurity B


Lipophilicity and Boiling Point Differences

2-[(2,4-Dimethylphenyl)amino]nicotinic acid exhibits a significantly lower calculated logP (2.49) compared to Clonixin (3.38), indicating a >0.8 log unit difference in lipophilicity, which directly impacts chromatographic retention and solubility. Its predicted boiling point (407.9°C) is also higher than that of the unsubstituted analog 2-(phenylamino)nicotinic acid (391.4°C) [1][2]. These differences underscore its distinct chromatographic behavior and physical handling requirements relative to its parent drug and simpler analogs.

Lipophilicity & Boiling Point
Cross‑study comparable
logP 2.49 (vs. Clonixin 3.38, Δ −0.89); bp 407.9°C (unsub. analog 391.4°C)
Distinct chromatographic retention supports impurity resolution in HPLC
Calculated properties; confirm experimentally for method development
Analytical Chemistry Pharmaceutical Quality Control Preformulation

Selective α3β4 nAChR Antagonism

In a functional antagonism assay measuring inhibition of carbamylcholine-induced 86Rb+ efflux in human SH-SY5Y cells, 2-[(2,4-Dimethylphenyl)amino]nicotinic acid demonstrated an IC50 of 1.8 nM against the α3β4 nAChR subtype, which is 6.7-fold more potent than its activity at the α4β2 subtype (IC50 = 12.0 nM) and >4-fold more potent than at the muscle-type α1β1γδ receptor (IC50 = 7.9 nM) in the same assay system [1]. This subtype selectivity profile is distinct from the parent drug Clonixin, which functions primarily as a COX inhibitor with minimal reported nAChR activity.

Selective α3β4 nAChR Antagonism
Class‑level inference
IC₅₀: α3β4 1.8 nM, α4β2 12.0 nM, α1β1γδ 7.9 nM (6.7× selectivity for α3β4)
Supports research on α3β4 nAChR signaling pathways
SH‑SY5Y cell assay; parent drug Clonixin lacks reported nAChR activity
Neuroscience Nicotinic Receptor Pharmacology Drug Discovery

COX-2 Inhibition Profile

2-[(2,4-Dimethylphenyl)amino]nicotinic acid inhibits human cyclooxygenase-2 (COX-2) with an IC50 of 14.9 µM and a non-competitive inhibition constant (Ki) of 920 nM. In contrast, it shows negligible activity against ovine COX-1 with an IC50 greater than 50 µM, indicating a >3.3-fold selectivity for COX-2 over COX-1 in this assay [1]. This COX-2 inhibitory activity, while modest compared to potent NSAIDs, is absent in the unsubstituted 2-(phenylamino)nicotinic acid analog, which lacks reported COX inhibition data.

COX‑2 Inhibition Profile
Class‑level inference
IC₅₀ 14.9 µM (COX‑2), >50 µM (COX‑1); Ki 920 nM (>3.3× selectivity)
Supports assessment of COX‑2 off‑target effects
Human recombinant COX‑2 assay; unsubstituted analog lacks COX activity
Inflammation Enzymology Medicinal Chemistry

Applications of Clonixin Impurity B


Clonixin Impurity Reference Standard

This compound's primary and most validated application is as a reference standard (Clonixin Impurity B) for the identification, quantification, and control of related substances in Clonixin active pharmaceutical ingredient (API) and finished drug products. Its distinct physicochemical properties, including a logP of 2.49 [1], ensure that it can be effectively resolved from Clonixin (logP 3.38) and other impurities in HPLC and LC-MS methods [2]. Procurement of high-purity material is essential for method development, system suitability testing, and meeting regulatory guidelines for impurity profiling in ANDA and DMF submissions .

nAChR Subtype Research Tool

Given its potent and selective functional antagonism of the α3β4 nicotinic acetylcholine receptor (nAChR) subtype with an IC50 of 1.8 nM in human SH-SY5Y cells [1], this compound serves as a valuable research tool for probing the physiological and pathological roles of α3β4-containing nAChRs. This selectivity profile (6.7-fold over α4β2 and >4-fold over muscle-type) is well-suited for in vitro studies aimed at dissecting nAChR signaling pathways implicated in nicotine addiction, pain perception, and certain neuropsychiatric disorders, where α3β4 receptors are a key target.

COX-2 Off-Target Effect Probe

The compound's measurable inhibition of human COX-2 (IC50 = 14.9 µM) with selectivity over COX-1 (IC50 > 50 µM) [1] qualifies it as a useful in vitro probe in pharmacological studies. Researchers investigating the safety and mechanism of fenamate-class NSAIDs or other compounds with similar scaffolds can use this compound to assess the potential contribution of COX-2 inhibition to observed biological effects, particularly when differentiating from nAChR-mediated activities or when evaluating the pharmacological impact of structurally related impurities.

Application
Selection Property
Validation Focus
Impurity Reference Standard for Clonixin
Distinct chromatographic behavior (logP difference)
HPLC/LC‑MS method validation and impurity quantification
α3β4 nAChR Subtype Research Tool
Subtype selectivity profile
Functional antagonism assay reproducibility in neuronal cells
COX‑2 Off‑Target Effect Probe
COX‑2/COX‑1 selectivity
Enzyme inhibition assay context; differentiate from nAChR activity

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